Cas no 125198-40-5 (1-Cyclopropane Mycophenolic Acid)

1-Cyclopropane Mycophenolic Acid 化学的及び物理的性質

名前と識別子

-

- 1-Cyclopropane Mycophenolic Acid

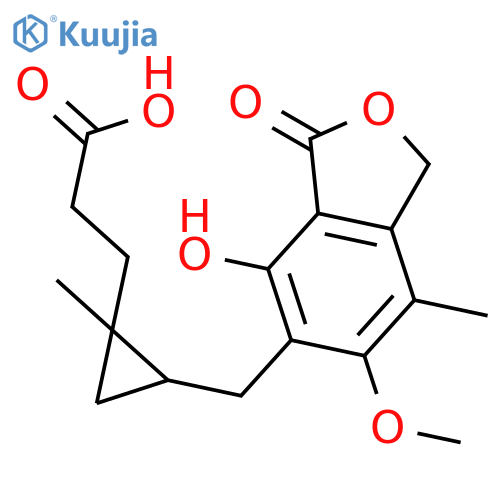

- 3-(2-((4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)methyl)-1-methylcyclopropyl)propanoic acid

- Mycophenolic Acid Cyclopropane Analogue

- 125198-40-5

- 3-(2-((4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)methyl)-1-methylcyclopropyl)propanoic Acid; 2-[(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)methyl]-1-methyl-cyclopropanepropanoic Acid

- BDBM50010602

- 2-[(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)methyl]-1-methylcyclopropanepropanoic acid

- CHEMBL168861

- 3-[2-[(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)methyl]-1-methylcyclopropyl]propanoic acid

- 3-[2-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-isobenzofuran-5-ylmethyl)-1-methyl-cyclopropyl]-propionic acid

- Cyclopropanepropanoic acid, 2-[(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)methyl]-1-methyl-

- SCHEMBL20595269

- K3KQZ35XQR

-

- インチ: InChI=1S/C18H22O6/c1-9-12-8-24-17(22)14(12)15(21)11(16(9)23-3)6-10-7-18(10,2)5-4-13(19)20/h10,21H,4-8H2,1-3H3,(H,19,20)

- InChIKey: QVUZLDOXUBRWHS-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 334.14163842Da

- どういたいしつりょう: 334.14163842Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 520

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 93.1Ų

1-Cyclopropane Mycophenolic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C989230-100mg |

1-Cyclopropane Mycophenolic Acid |

125198-40-5 | 100mg |

$ 1453.00 | 2023-09-08 | ||

| TRC | C989230-10mg |

1-Cyclopropane Mycophenolic Acid |

125198-40-5 | 10mg |

$ 184.00 | 2023-09-08 |

1-Cyclopropane Mycophenolic Acid 関連文献

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

1-Cyclopropane Mycophenolic Acidに関する追加情報

1-Cyclopropane Mycophenolic Acid: A Comprehensive Overview

1-Cyclopropane Mycophenolic Acid (CAS No. 125198-40-5) is a compound of significant interest in the fields of pharmacology and organic chemistry. This compound is a derivative of mycophenolic acid, a well-known immunosuppressive agent, with a cyclopropane ring incorporated into its structure. The addition of the cyclopropane group introduces unique chemical and biological properties, making it a promising candidate for various therapeutic applications.

The CAS No. 125198-40-5 designation uniquely identifies this compound within the chemical registry system, ensuring that researchers and professionals can reference it accurately. Recent studies have highlighted the potential of 1-Cyclopropane Mycophenolic Acid in modulating immune responses, particularly in the context of organ transplantation and autoimmune diseases. Its ability to inhibit inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the purine biosynthesis pathway, underscores its role as an immunosuppressive agent.

One of the most intriguing aspects of 1-Cyclopropane Mycophenolic Acid is its structural modification compared to its parent compound, mycophenolic acid. The introduction of the cyclopropane ring not only alters its physical properties but also enhances its bioavailability and stability. This modification has been shown to improve the compound's pharmacokinetic profile, making it more suitable for therapeutic use.

Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for synthesizing 1-Cyclopropane Mycophenolic Acid. These methods often involve multi-step reactions, including ring-closing metathesis and selective oxidation processes. The development of these synthetic routes has significantly contributed to the scalability of the compound's production, paving the way for preclinical and clinical studies.

In terms of biological activity, 1-Cyclopropane Mycophenolic Acid has demonstrated potent immunosuppressive effects in vitro and in vivo models. Preclinical studies have shown that it effectively inhibits T-cell proliferation and cytokine production, which are critical mechanisms in immune-mediated diseases. Furthermore, its ability to target specific pathways involved in inflammation makes it a potential candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

The incorporation of the cyclopropane ring into the structure of mycophenolic acid has also been linked to reduced toxicity compared to traditional immunosuppressive agents. This is attributed to the improved selectivity of 1-Cyclopropane Mycophenolic Acid towards IMPDH over other cellular targets, thereby minimizing off-target effects.

From an analytical standpoint, CAS No. 125198-40-5 has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses have provided detailed insights into the compound's molecular structure and purity, ensuring its reliability for research and development purposes.

In conclusion, 1-Cyclopropane Mycophenolic Acid (CAS No. 125198-40-5) represents a significant advancement in the field of immunosuppressive agents. Its unique structural features, enhanced pharmacokinetic properties, and promising therapeutic potential make it a subject of intense research interest. As ongoing studies continue to unravel its full spectrum of applications, this compound holds great promise for revolutionizing the treatment of immune-related disorders.

125198-40-5 (1-Cyclopropane Mycophenolic Acid) 関連製品

- 1178447-00-1(1-(2-Methoxyphenyl)propane-2-thiol)

- 113872-16-5(1H-Imidazole-5-propanoic Acid Hydrazide)

- 2172182-29-3(2-(difluoromethyl)-4-methyl-5-(oxan-4-yl)furan-3-carboxylic acid)

- 1804843-74-0(6-Iodo-2-nitro-3-(trifluoromethoxy)pyridine-4-sulfonamide)

- 1221341-87-2(Tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate)

- 2224352-74-1(7-Methyl-4-(prop-2-enoyl)-1lambda6,4-thiazepane-1,1-dione)

- 1286717-47-2(1-benzyl-4-6-(4-bromobenzenesulfonyl)pyridine-3-carbonylpiperazine)

- 2172125-54-9(5-({3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}methyl)oxolane-2-carboxylic acid)

- 1905830-34-3(N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide)

- 1806993-70-3(Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate)